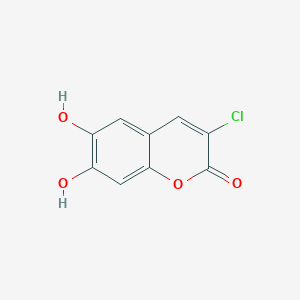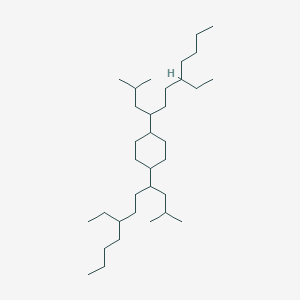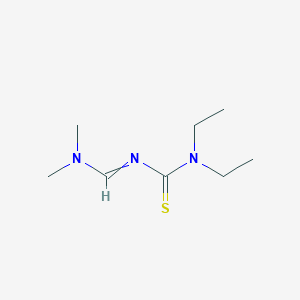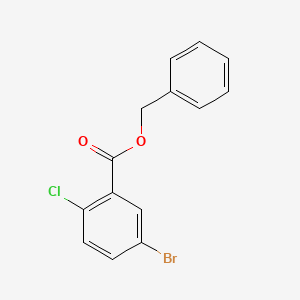![molecular formula C13H23N3O4 B14222549 N-{[(4S)-2,2,4-Trimethyl-5-oxoimidazolidin-1-yl]acetyl}-L-valine CAS No. 820235-24-3](/img/structure/B14222549.png)
N-{[(4S)-2,2,4-Trimethyl-5-oxoimidazolidin-1-yl]acetyl}-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4S)-2,2,4-Trimethyl-5-oxoimidazolidin-1-yl]acetyl}-L-valine is a chemical compound that belongs to the class of amino acid derivatives It is structurally characterized by the presence of an imidazolidinone ring, which is a five-membered ring containing nitrogen and oxygen atoms, attached to an acetylated valine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4S)-2,2,4-Trimethyl-5-oxoimidazolidin-1-yl]acetyl}-L-valine typically involves the following steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. This step often involves the use of reagents such as isocyanates or carbodiimides.
Acetylation of Valine: L-valine is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Coupling Reaction: The acetylated valine is then coupled with the imidazolidinone ring precursor using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[(4S)-2,2,4-Trimethyl-5-oxoimidazolidin-1-yl]acetyl}-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-{[(4S)-2,2,4-Trimethyl-5-oxoimidazolidin-1-yl]acetyl}-L-valine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in metabolic pathways and as a probe for enzyme activity.
Medicine: Investigated for its therapeutic potential in treating various diseases, including metabolic disorders and infections.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of functional materials.
Mécanisme D'action
The mechanism of action of N-{[(4S)-2,2,4-Trimethyl-5-oxoimidazolidin-1-yl]acetyl}-L-valine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic processes.
Interacting with Receptors: Affecting signal transduction pathways by binding to cellular receptors.
Modulating Gene Expression: Influencing the expression of genes related to metabolic and physiological functions.
Comparaison Avec Des Composés Similaires
N-{[(4S)-2,2,4-Trimethyl-5-oxoimidazolidin-1-yl]acetyl}-L-valine can be compared with other similar compounds, such as:
N-Acetyl-L-valine: Lacks the imidazolidinone ring, making it less complex and potentially less versatile in its applications.
N-Acetyl-L-alanine: Similar in structure but with a different amino acid moiety, leading to variations in its chemical and biological properties.
N-Acetyl-L-leucine: Another amino acid derivative with distinct structural and functional characteristics.
Propriétés
Numéro CAS |
820235-24-3 |
|---|---|
Formule moléculaire |
C13H23N3O4 |
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
(2S)-3-methyl-2-[[2-[(4S)-2,2,4-trimethyl-5-oxoimidazolidin-1-yl]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C13H23N3O4/c1-7(2)10(12(19)20)14-9(17)6-16-11(18)8(3)15-13(16,4)5/h7-8,10,15H,6H2,1-5H3,(H,14,17)(H,19,20)/t8-,10-/m0/s1 |
Clé InChI |
QJCOUJDGURCTSL-WPRPVWTQSA-N |
SMILES isomérique |
C[C@H]1C(=O)N(C(N1)(C)C)CC(=O)N[C@@H](C(C)C)C(=O)O |
SMILES canonique |
CC1C(=O)N(C(N1)(C)C)CC(=O)NC(C(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![11-{2-[(E)-(4-Bromophenyl)diazenyl]-1H-imidazol-1-yl}undecanoic acid](/img/structure/B14222484.png)


![1-Methyl-2-(2-methylprop-1-en-1-yl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14222530.png)

![5-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalene-1,2-diol](/img/structure/B14222539.png)
![5-Methyl-N-phenyl-5H-indolo[2,3-B]quinolin-11-amine](/img/structure/B14222542.png)
![1-Propanesulfonic acid, 3-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-](/img/structure/B14222552.png)

![1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14222562.png)
